molecular formula C11H9BrN2OS B3036149 (4-Bromophenyl)[2-(methylamino)-1,3-thiazol-5-yl]methanone CAS No. 339008-24-1

(4-Bromophenyl)[2-(methylamino)-1,3-thiazol-5-yl]methanone

Cat. No.: B3036149
CAS No.: 339008-24-1
M. Wt: 297.17 g/mol
InChI Key: YALMKAJOGCWREK-UHFFFAOYSA-N
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Description

(4-Bromophenyl)[2-(methylamino)-1,3-thiazol-5-yl]methanone is an organic compound that features a bromophenyl group attached to a thiazole ring, which is further substituted with a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)[2-(methylamino)-1,3-thiazol-5-yl]methanone typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with appropriate reagents. One common method includes the use of heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives under controlled conditions . The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of palladium-catalyzed coupling reactions. For example, the reaction of 4-bromophenylboronic acid with a thiazole derivative in the presence of a palladium catalyst and a base can yield the desired product . This method is scalable and can be optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)[2-(methylamino)-1,3-thiazol-5-yl]methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Bromophenyl)[2-(methylamino)-1,3-thiazol-5-yl]methanone has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    (4-Bromophenyl)phenylmethanone: Similar structure but lacks the thiazole ring.

    (4-Bromophenyl)[2-(methylamino)-1,3-thiazol-4-yl]methanone: Similar but with a different substitution pattern on the thiazole ring.

Uniqueness

(4-Bromophenyl)[2-(methylamino)-1,3-thiazol-5-yl]methanone is unique due to the specific positioning of the methylamino group on the thiazole ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

(4-bromophenyl)-[2-(methylamino)-1,3-thiazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2OS/c1-13-11-14-6-9(16-11)10(15)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALMKAJOGCWREK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(S1)C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901216382
Record name (4-Bromophenyl)[2-(methylamino)-5-thiazolyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901216382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339008-24-1
Record name (4-Bromophenyl)[2-(methylamino)-5-thiazolyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339008-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromophenyl)[2-(methylamino)-5-thiazolyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901216382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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